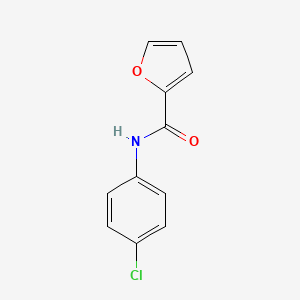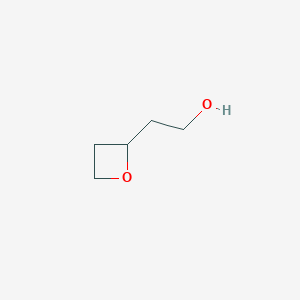
2-(氧杂环丁烷-2-基)乙醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Oxetan-2-yl)ethan-1-ol is an organic compound with the molecular formula C₅H₁₀O₂ It features an oxetane ring, a four-membered cyclic ether, attached to an ethan-1-ol group
科学研究应用
Chemistry
2-(Oxetan-2-yl)ethan-1-ol is used as a building block in organic synthesis. Its oxetane ring is a strained structure that can participate in ring-opening reactions, making it valuable for synthesizing complex molecules.
Biology
In biological research, 2-(Oxetan-2-yl)ethan-1-ol is studied for its potential as a bioactive compound. Its derivatives may exhibit antimicrobial or antifungal properties, making it a candidate for drug development.
Medicine
Pharmaceutical research explores 2-(Oxetan-2-yl)ethan-1-ol for its potential therapeutic applications. Its unique structure can be modified to create novel drug candidates with improved efficacy and reduced side effects.
Industry
In the industrial sector, 2-(Oxetan-2-yl)ethan-1-ol is used in the production of specialty chemicals and polymers. Its reactivity allows for the creation of materials with specific properties, such as enhanced durability or flexibility.
准备方法
Synthetic Routes and Reaction Conditions
-
Oxetane Ring Formation: : One common method to synthesize 2-(Oxetan-2-yl)ethan-1-ol involves the formation of the oxetane ring through cyclization reactions. For instance, starting from 3-chloropropanol, cyclization can be achieved using a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Hydroxyl Group Introduction: : Another approach involves the introduction of the hydroxyl group after forming the oxetane ring. This can be done by reacting oxetane with ethylene oxide under acidic or basic conditions to yield 2-(Oxetan-2-yl)ethan-1-ol.
Industrial Production Methods
Industrial production of 2-(Oxetan-2-yl)ethan-1-ol typically involves optimized versions of the above synthetic routes, focusing on high yield and purity. Large-scale production may use continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
化学反应分析
Types of Reactions
-
Oxidation: : 2-(Oxetan-2-yl)ethan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : Reduction of 2-(Oxetan-2-yl)ethan-1-ol can yield various alcohol derivatives. Sodium borohydride (NaBH₄) is a typical reducing agent used in these reactions.
-
Substitution: : The hydroxyl group in 2-(Oxetan-2-yl)ethan-1-ol can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride (SOCl₂) can replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution or CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: SOCl₂ in the presence of a base like pyridine.
Major Products
Oxidation: 2-(Oxetan-2-yl)ethanal or 2-(Oxetan-2-yl)ethanoic acid.
Reduction: 2-(Oxetan-2-yl)ethanol derivatives.
Substitution: 2-(Oxetan-2-yl)ethyl chloride.
作用机制
The mechanism by which 2-(Oxetan-2-yl)ethan-1-ol exerts its effects depends on its application. In chemical reactions, the strain in the oxetane ring makes it highly reactive, facilitating ring-opening and subsequent transformations. In biological systems, its derivatives may interact with cellular targets, disrupting microbial cell walls or interfering with metabolic pathways.
相似化合物的比较
Similar Compounds
2-(Tetrahydrofuran-2-yl)ethan-1-ol: Similar structure but with a five-membered ring.
2-(Oxolan-2-yl)ethan-1-ol: Another compound with a similar structure but different ring size.
Uniqueness
2-(Oxetan-2-yl)ethan-1-ol is unique due to its four-membered oxetane ring, which imparts significant ring strain and reactivity. This makes it more reactive than its five-membered counterparts, allowing for a broader range of chemical transformations and applications.
By understanding the properties and applications of 2-(Oxetan-2-yl)ethan-1-ol, researchers can continue to explore its potential in various scientific and industrial fields.
属性
IUPAC Name |
2-(oxetan-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-3-1-5-2-4-7-5/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWXEPBGKJLBFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
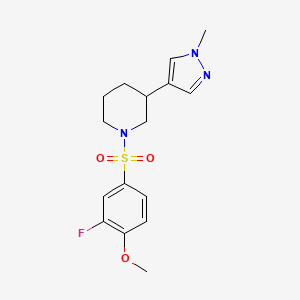
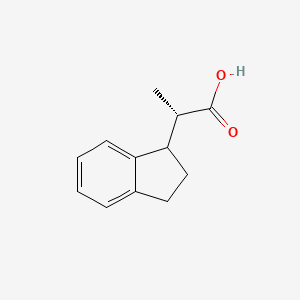
![6-(azepane-1-sulfonyl)-2-[(2-chloro-6-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2590080.png)
![N-cyclohexyl-4-({imidazo[1,2-a]pyridin-3-yl}methyl)piperazine-1-carboxamide](/img/structure/B2590084.png)
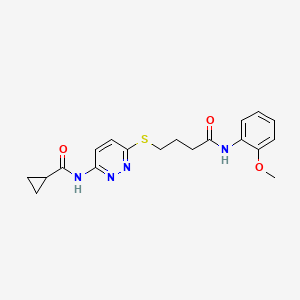
![N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B2590087.png)
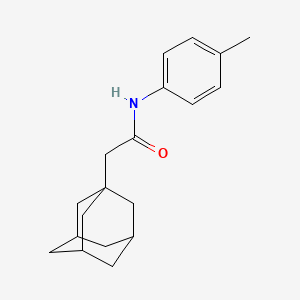
![N-(1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2590089.png)
![3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2590090.png)
![1-(4-chlorophenyl)-5-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2590091.png)
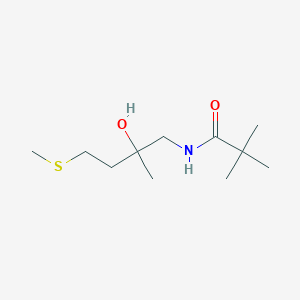
![3-[7-(3-Chlorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B2590093.png)
![6-chloro-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2590096.png)
